REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([OH:16])[CH:15]=1)[CH2:11][OH:12].[CH2:17](Cl)[C:18]#[CH:19].[CH3:21][C:22]([CH3:24])=O>>[CH2:17]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([O:16][CH2:24][C:22]#[CH:21])[CH:15]=1)[CH2:11][OH:12])[C:18]#[CH:19] |f:0.1.2|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=C(C1)O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After the solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down to dryness
|
Type
|
ADDITION
|
Details
|
the residue was diluted with DCM
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
to give 6.3 g in 97% yield
|
Name
|
|
Type
|
|
Smiles
|
C(C#C)OC=1C=C(CO)C=C(C1)OCC#C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |